molecular formula C13H17ClN2O B571647 N-(6-Allyl-2-chloropyridin-3-yl)pivalamide CAS No. 1142191-77-2

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

Cat. No.: B571647
CAS No.: 1142191-77-2
M. Wt: 252.742
InChI Key: MCARBAQGMMBQKC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide typically involves the reaction of 6-allyl-2-chloropyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for substitution reactions, oxidizing agents like m-CPBA for oxidation, and reducing agents like LiAlH4 for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide can be compared with other similar compounds, such as:

  • N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
  • N-(2-Chloro-6-iodopyridin-3-yl)pivalamide

The uniqueness of this compound lies in its allyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

N-(2-chloro-6-prop-2-enylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-5-6-9-7-8-10(11(14)15-9)16-12(17)13(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARBAQGMMBQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673904
Record name N-[2-Chloro-6-(prop-2-en-1-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-77-2
Record name N-[2-Chloro-6-(2-propen-1-yl)-3-pyridinyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Chloro-6-(prop-2-en-1-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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